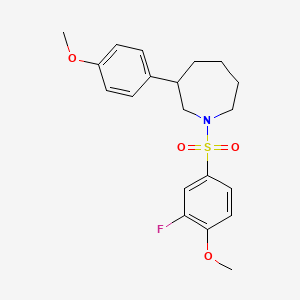

1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)azepane, also known as FMZA, is a novel compound that has gained attention due to its potential applications in scientific research. FMZA is a member of the azepane family of compounds, which are known for their diverse pharmacological properties.

Aplicaciones Científicas De Investigación

Proton Exchange Membranes for Fuel Cells

Research has focused on developing new materials for fuel cell applications, particularly proton exchange membranes (PEMs). For example, sulfonated poly(arylene ether sulfone)s with fluorenyl groups have been synthesized, showing promise due to their high proton conductivity and stability, making them suitable for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009). Similarly, azepanium ionic liquids have been explored for their potential in electrolytes, demonstrating wide electrochemical windows and promising as safer alternatives to traditional volatile organic compound-based electrolytes (Belhocine et al., 2011).

Polymer Electrolyte Membranes

In another study, poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains were developed, showing high proton conductivities and low methanol permeabilities, which are critical properties for PEMs in fuel cells (Wang et al., 2012). These materials demonstrate a good balance between proton conductivity and water swelling, indicating their potential for application in fuel cell technologies.

Fluorinated Sulfonated Polymers

Sulfonated poly(arylene ether phosphine oxide)s with fluorenyl groups have been synthesized, offering excellent thermal properties, ion exchange capacity, and proton conductivity, showing promise for fuel cell membrane applications (Zhang et al., 2009). The presence of fluorine atoms in the polymer structure contributed to the high performance of these materials.

Phase Behavior of Polyzwitterions

A study on modulating the solubility of zwitterionic polymers in water and aqueous salt solutions via the spacer group demonstrated the potential of these materials in various applications, including biocompatible and environmentally friendly materials (Hildebrand, Laschewsky, & Wischerhoff, 2016).

Fluorinated Poly(arylene ether sulfone)s

Research on fluorene-based poly(arylene ether sulfone)s containing clustered flexible pendant sulfonic acids has highlighted the potential of these materials in producing PEMs with high proton conductivity and low methanol permeability, suitable for fuel cell applications (Wang et al., 2011).

Propiedades

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)sulfonyl-3-(4-methoxyphenyl)azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO4S/c1-25-17-8-6-15(7-9-17)16-5-3-4-12-22(14-16)27(23,24)18-10-11-20(26-2)19(21)13-18/h6-11,13,16H,3-5,12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYBYRSINODGGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Indolin-1-yl(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2724359.png)

![1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2724361.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanamide](/img/structure/B2724364.png)

![N,2,4-trimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B2724366.png)

![4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2724370.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2724371.png)

![diethyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2724379.png)

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2724380.png)